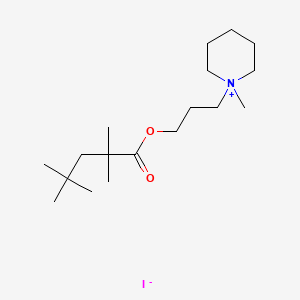
3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide is a chemical compound known for its unique structure and properties. It is a derivative of valeric acid and piperidine, and it is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide typically involves the esterification of 2,2,4,4-tetramethylvaleric acid with 3-piperidinopropanol, followed by methylation using methyl iodide. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to a high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methiodide group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Piperidinopropyl 2,2,4,4-tetramethylvalerate hydrochloride
- 3-(1-methylpiperidin-1-ium-1-yl)propyl 2,2,4,4-tetramethylpentanoate, iodide
Uniqueness
Compared to similar compounds, 3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methiodide group makes it particularly reactive in nucleophilic substitution reactions, setting it apart from its analogs.
Properties
CAS No. |
33512-76-4 |
|---|---|
Molecular Formula |
C18H36INO2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-(1-methylpiperidin-1-ium-1-yl)propyl 2,2,4,4-tetramethylpentanoate;iodide |
InChI |
InChI=1S/C18H36NO2.HI/c1-17(2,3)15-18(4,5)16(20)21-14-10-13-19(6)11-8-7-9-12-19;/h7-15H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
ZTTJIUJOAPZGJZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)CC(C)(C)C(=O)OCCC[N+]1(CCCCC1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















